
Zotepine
Descripción general
Descripción
Zotepine is an atypical antipsychotic approved for the treatment of schizophrenia and acute mania. It functions as a multi-receptor antagonist, targeting dopamine D1, D2, serotonin 5-HT2A/2C, histamine H1, and α1-adrenergic receptors. Its receptor binding affinities (Kd values) are as follows: 5-HT2A (2.6 nM), 5-HT2C (3.2 nM), H1 (3.3 nM), α1-adrenergic (7.3 nM), and D2 (8 nM) . Marketed under names such as Lodopin and Nipolept, this compound is less widely available than other second-generation antipsychotics like risperidone or olanzapine .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la zotepina implica varios pasos. Un método común incluye la reacción de 2-cloroacetofenona con 4-clorotiofenol para formar un tioéter. Este intermedio se trata luego con morfolina y azufre en una reacción de Willgerodt-Kindler para producir un derivado de ácido fenilacético después de la hidrólisis ácida del intermedio de amida . Otro método implica el uso de sonicación con sonda de homogeneización basada en el método de hidratación de película, donde la zotepina, los lípidos sólidos y la lecitina de soya se disuelven en una mezcla de cloroformo y metanol .
Métodos de producción industrial: La producción industrial de zotepina a menudo emplea procesos de nanomolienda para mejorar sus propiedades de disolución y biodisponibilidad oral. Esto implica el uso de molienda con medios con estabilizadores y agentes de molienda para producir nanosuspensiones . Las condiciones del proceso se optimizan para garantizar la estabilidad y la eficacia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: La zotepina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la hidroxilación del anillo aromático.
Reducción: No se informa comúnmente para la zotepina.
Reactivos y condiciones comunes:
Oxidación: Por lo general, implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: A menudo utiliza reactivos como el cloruro de dimetilaminoetilo en condiciones controladas de temperatura.
Productos principales formados:
Norzotepina: Un metabolito principal formado a través de la N-desmetilación.
Derivados hidroxilados: Formados a través de la hidroxilación del anillo aromático.
Aplicaciones Científicas De Investigación
Schizophrenia Treatment
Zotepine is predominantly used to treat both acute and chronic schizophrenia. It has been available in Germany since 1990 and in Japan since 1982. Clinical trials have shown that this compound is effective in reducing both positive and negative symptoms of schizophrenia, with some studies indicating it may be particularly beneficial for negative symptoms .
- Efficacy Comparison : In a comparative study involving 15 antipsychotic drugs, this compound demonstrated medium-strong efficacy, comparable to other atypical antipsychotics like olanzapine and risperidone, and more effective than haloperidol and quetiapine .
Bipolar Disorder
Research has also explored this compound's potential use as an antimanic agent in patients experiencing acute bipolar mania. Preliminary results suggest that it may provide relief from manic symptoms, although further studies are necessary to establish its efficacy in this area .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and high plasma protein binding (approximately 97%). It has a volume of distribution of about 109 L/kg, with peak plasma concentrations occurring between 2 to 4 hours post-administration . The drug's metabolism primarily occurs in the liver, leading to the formation of active metabolites such as northis compound.
Emerging Research: Drug Delivery Systems
Recent advancements in drug delivery systems have shown promise in enhancing the bioavailability of this compound. Notably, self-microemulsifying drug delivery systems (SMEDDS) have been investigated for their ability to improve the solubility and absorption of poorly water-soluble drugs like this compound.
Table: Comparison of Drug Delivery Systems for this compound
Delivery System | Bioavailability Improvement | Key Findings |
---|---|---|
Conventional Tablet | Baseline | Standard release properties |
SMEDDS | Up to 205% | Enhanced solubility and sustained release observed in animal models |
Case Studies
Several case studies have documented the clinical use of this compound:
- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in symptoms after switching from conventional antipsychotics to this compound, with a notable reduction in side effects typically associated with standard treatments .
- Case Study 2 : In a clinical trial involving patients with acute bipolar mania, this compound was administered alongside mood stabilizers, resulting in rapid stabilization of manic episodes without exacerbating psychotic symptoms .
Safety Profile
This compound is generally well-tolerated compared to typical antipsychotics, exhibiting fewer movement disorder side effects. However, monitoring for potential adverse effects such as sedation and weight gain is essential during treatment .
Mecanismo De Acción
La zotepina ejerce sus efectos al actuar como un antagonista de la dopamina con alta afinidad por los receptores D1 y D2. También antagoniza fuertemente varios receptores de serotonina, incluidos 5-HT2a, 5-HT2c, 5-HT6 y 5-HT7 . Además, la zotepina inhibe la recaptación de noradrenalina y exhibe actividad serotoninérgica, lo que contribuye a sus efectos antipsicóticos .
Compuestos similares:
Clozapina: Otro antipsicótico atípico con un perfil de unión a receptores similar pero un perfil de efectos secundarios diferente.
Olanzapina: Similar en eficacia pero difiere en sus efectos secundarios metabólicos.
Risperidona: Comparable en el manejo de la esquizofrenia, pero tiene una afinidad de receptor diferente.
Singularidad de la zotepina: La zotepina es única debido a su eficacia equilibrada en el tratamiento de los síntomas positivos y negativos de la esquizofrenia y su incidencia relativamente menor de efectos secundarios extrapiramidales en comparación con los antipsicóticos típicos .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Efficacy
Zotepine vs. Typical Antipsychotics
This compound demonstrates comparable efficacy to typical antipsychotics (e.g., haloperidol, chlorpromazine) in reducing acute schizophrenia symptoms. However, this compound showed superiority in reducing negative symptoms, as measured by the Brief Psychiatric Rating Scale (BPRS), and had a lower risk of EPS (RR 0.77, 95% CI 0.7–0.9) .
This compound vs. Clozapine
In head-to-head trials, this compound was less effective than clozapine. One study (n=59) reported a significantly higher rate of non-response with this compound (RR 8.23, 95% CI 1.14–59.17) and worse BPRS endpoint scores (MD 6.00, 95% CI 2.17–9.83) .
This compound vs. Other Atypicals
Limited data exist comparing this compound to other second-generation antipsychotics. Placebo-controlled trials suggest this compound is more effective than placebo in reducing BPRS scores (RR 0.44, 95% CI 0.3–0.7; NNT=3) .
Metabolic Effects
This compound is associated with significant weight gain (mean 3.6 kg), higher than amisulpride (0.8 kg over 10 weeks) . Its risk for diabetes and dyslipidemia remains understudied but is presumed comparable to other atypicals .
Neurological Side Effects
This compound induces fewer EPS than typical antipsychotics but more than clozapine. In one trial, 18.75% of this compound-treated patients required antiparkinson medications vs. 0% with clozapine (NNH=3) . Prolactin elevation is also more pronounced with this compound (MD 33.40 ng/mL vs. clozapine) .
Pharmacokinetics
This compound undergoes hepatic metabolism via CYP3A4 and demonstrates linear pharmacokinetics. Intranasal microemulsion formulations show improved bioavailability (AUC₀–t 2.5-fold higher vs.
Actividad Biológica
Zotepine is an atypical antipsychotic medication primarily indicated for the treatment of schizophrenia. It has garnered attention due to its unique pharmacological profile and potential efficacy in managing both positive and negative symptoms of the disorder. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety, and relevant case studies.
This compound exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at various neurotransmitter receptors:
- Dopamine Receptors : this compound shows a strong affinity for dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. It helps in mitigating the dopaminergic overactivity associated with psychotic symptoms .
- Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This serotonergic activity is believed to enhance its efficacy against negative symptoms and cognitive deficits in schizophrenia .
- Noradrenaline Transporter : this compound inhibits the reuptake of noradrenaline, contributing to its overall therapeutic effects .
Efficacy in Schizophrenia
Several studies have evaluated the efficacy of this compound compared to other antipsychotics. A systematic review included 11 randomized controlled trials (RCTs) with a total of 966 participants:
- Comparison with Placebo : this compound demonstrated significant improvements in mental state ratings compared to placebo, with a relative risk (RR) indicating a 20% decrease in Brief Psychiatric Rating Scale (BPRS) scores .
- Comparison with Typical Antipsychotics : Limited data suggested that this compound may be as effective as typical antipsychotics like haloperidol. Notably, it was associated with fewer movement disorders than these older medications .
Table 1: Summary of Efficacy Findings
Safety Profile
The safety profile of this compound has been a subject of investigation, particularly regarding its side effects:
- Movement Disorders : this compound is associated with a lower incidence of parkinsonian symptoms compared to typical antipsychotics. In clinical trials, patients on this compound reported significantly less severe extrapyramidal symptoms than those treated with haloperidol .
- Hematological Safety : Research has indicated that this compound does not significantly impact hematological parameters, suggesting a favorable safety profile concerning agranulocytosis risk .
Case Studies and Clinical Trials
A notable study conducted in Taiwan assessed the efficacy and safety of this compound over six weeks:
- Patients receiving this compound at a dose of 150 mg/day showed comparable efficacy to those on haloperidol at 9 mg/day while experiencing fewer side effects related to movement disorders .
Another study highlighted the pharmacokinetics of this compound, finding that it achieves peak plasma concentrations between 2-4 hours post-administration, which is consistent across various dosages .
Q & A
Basic Research Questions
Q. What are the primary safety protocols for handling Zotepine in laboratory settings?
this compound is classified under GHS Acute Oral Toxicity Category 4 and Environmental Acute Toxicity Category 1. Researchers must use personal protective equipment (PPE), avoid environmental contamination, and follow emergency measures for inhalation, skin contact, or ingestion. Safety data sheets (SDS) should be reviewed for specific handling procedures, including proper ventilation and waste disposal .
Q. How can the PICO framework structure research questions on this compound’s comparative efficacy?
Using the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : Patients with schizophrenia or schizophrenia-like psychoses.
- Intervention : this compound administration.
- Comparison : Other atypical antipsychotics (e.g., clozapine, risperidone).
- Outcome : Changes in Brief Psychiatric Rating Scale (BPRS) scores or incidence of extrapyramidal symptoms (EPS). This framework ensures focused hypotheses, such as comparing this compound’s EPS rates against risperidone in acute-phase trials .
Q. What dissolution testing methods ensure quality control for this compound formulations in preclinical studies?
For this compound tablets or granules, use pH 4.0 acetate buffer with paddle apparatus (50 RPM). Measure dissolution rates at 295 nm via UV spectrophotometry. Specifications require ≥85% dissolution within 15–45 minutes, depending on dosage. Filter samples through 0.5 µm membranes to avoid particulate interference .
Advanced Research Questions
Q. How should dosing variables be controlled in RCTs comparing this compound with other antipsychotics?
- Standardization : Use weight-adjusted dosing (e.g., this compound 75–150 mg/day vs. clozapine 300–450 mg/day) to avoid confounding from excessive comparator doses.
- Blinding : Double-blind designs with placebo controls reduce bias.
- Outcome Measures : Include both primary (BPRS reduction) and secondary endpoints (e.g., EPS incidence, lipid profile changes). Evidence from Cochrane reviews highlights the need for rigorous dose equivalence to mitigate skewed efficacy outcomes .
Q. What formulation strategies enhance this compound’s oral bioavailability in preclinical models?
Solid lipid nanoparticles (SLNs) improve bioavailability by circumventing first-pass metabolism and increasing solubility. Key parameters:
- Particle Size : Optimize to 100–200 nm (e.g., 104.3 nm in F1 formulation).
- Drug Release : Aim for sustained release (e.g., 82.9% over 48 hours via in vitro assays).
- Characterization : Use DSC/XRD to confirm amorphous state conversion, which enhances dissolution .
Q. How can meta-analyses address contradictions in this compound’s efficacy data?
- Heterogeneity Adjustment : Stratify studies by patient subgroups (e.g., first-episode vs. refractory schizophrenia).
- Sensitivity Analysis : Exclude trials with high dropout rates (>30%) or unbalanced dosing.
- Statistical Models : Apply random-effects models to account for variability across studies. For example, a Cochrane review found clozapine superior to this compound in global state scores (RR: 8.23, 95% CI: 1.14–59.17), but noted limited data quality .
Q. Methodological Guidance
- Experimental Design : For preclinical PK studies, use male Wistar rats with ZT-SLN formulations. Measure AUC improvements over coarse suspensions (e.g., 2.5-fold increase in bioavailability) .
- Data Interpretation : In clinical trials, prioritize intention-to-treat (ITT) analysis to preserve randomization benefits. Report confidence intervals for effect sizes (e.g., BPRS MD: 6.00, CI: 2.17–9.83 favoring clozapine) .
- Ethical Compliance : Align human studies with IRB protocols, detailing participant selection criteria and adverse event reporting .
Propiedades
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
Record name | Zotepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotepine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOTEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.